molecular formula C16H22N2O2 B11259703 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide

Cat. No.: B11259703
M. Wt: 274.36 g/mol
InChI Key: MYOYCLHRDNNGPZ-UHFFFAOYSA-N
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Description

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE is a synthetic organic compound with the molecular formula C19H27N3O3. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide

InChI

InChI=1S/C16H22N2O2/c1-4-15(19)17-13-8-7-12-6-5-9-18(14(12)10-13)16(20)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,19)

InChI Key

MYOYCLHRDNNGPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the acylation of tetrahydroquinoline derivatives with 2-methylpropanoyl chloride under basic conditions, followed by further functionalization to introduce the propanamide group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, amides, and substituted tetrahydroquinolines .

Scientific Research Applications

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydroquinoline core and the presence of both acyl and amide functional groups make it a versatile compound for various applications in research and industry .

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